3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride
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Overview
Description
3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride is a heterocyclic compound with significant applications in various fields of scientific research. It is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a cyano group at the 3-position and a sulfonyl chloride group at the 6-position. This compound is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form sulfonamide derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, which react with the sulfonyl chloride group. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.
Major Products Formed
Scientific Research Applications
3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride involves its interaction with molecular targets such as enzymes. For example, it can inhibit the activity of CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Cyanopyrazolo[1,5-a]pyrimidine: Similar structure but lacks the sulfonyl chloride group.
5-Chloropyrazolo[1,5-a]pyrimidine: Contains a chlorine atom instead of a cyano group at the 3-position.
Uniqueness
3-Cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride is unique due to the presence of both the cyano and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
3-cyanopyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4O2S/c8-15(13,14)6-3-10-7-5(1-9)2-11-12(7)4-6/h2-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVOQFSSAYPIGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C#N)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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